Product packaging for Quinolin-8-yl 2,4-dichlorobenzoate(Cat. No.:CAS No. 328022-59-9)

Quinolin-8-yl 2,4-dichlorobenzoate

Cat. No.: B2528401
CAS No.: 328022-59-9
M. Wt: 318.15
InChI Key: FQHMFUCMMWUVNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Quinoline (B57606) Derivatives in Contemporary Chemical Research

Quinoline, a heterocyclic aromatic compound with the molecular formula C₉H₇N, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.org This double-ring structure serves as a versatile and fundamental scaffold in the design and synthesis of a vast array of biologically active molecules. rsc.orgnih.gov In the realm of drug discovery and medicinal chemistry, quinoline derivatives have demonstrated significant potential and are components of numerous approved therapeutic agents, including antimicrobial, antipsychotic, and anticancer drugs. nih.gov

The versatility of the quinoline nucleus allows for extensive functionalization, enabling chemists to fine-tune the steric and electronic properties of the resulting molecules to achieve desired biological activities. nih.gov Researchers have developed numerous synthetic protocols for constructing and modifying the quinoline scaffold, ranging from classic named reactions like the Friedländer synthesis to modern metal-catalyzed and multicomponent reactions. rsc.org This accessibility has spurred a surge in research, with a particular focus on derivatives exhibiting antiproliferative properties against various cancer cell lines. rsc.orgnih.gov The investigation into quinoline-based molecules targets key proteins and receptors involved in carcinogenic pathways, highlighting the scaffold's pivotal role in developing new targeted therapies. nih.gov

Academic Significance and Research Rationale for Quinolin-8-yl 2,4-dichlorobenzoate (B1228512)

While specific research on Quinolin-8-yl 2,4-dichlorobenzoate is limited in readily available literature, extensive studies on the closely related analogue, Quinolin-8-yl 4-chlorobenzoate (B1228818) , provide significant insight into the academic interest in this class of compounds. The primary rationale for recent research into this molecule was the notable lack of comprehensive characterization data, despite its synthesis being previously reported. mdpi.com Although synthetic strategies existed, detailed information regarding its infrared (IR) and ultraviolet-visible (UV-Vis) spectra, thermal behavior, and single-crystal X-ray diffraction data was absent from major chemical databases. mdpi.com

To address this gap, researchers undertook a thorough investigation, beginning with an efficient synthesis. Quinolin-8-yl 4-chlorobenzoate was synthesized via an O-acylation reaction between 8-hydroxyquinoline (B1678124) and 4-chlorobenzoyl chloride. mdpi.comdntb.gov.ua This modern approach is noted for its operational simplicity, clean reaction profile, and significantly reduced reaction time. mdpi.comdntb.gov.ua

Table 1: Synthesis Parameters for Quinolin-8-yl 4-chlorobenzoate

Parameter Value
Reactant 1 8-hydroxyquinoline
Reactant 2 4-chlorobenzoyl chloride
Base Triethylamine (B128534) (Et₃N)
Solvent Acetonitrile (B52724) (CH₃CN)
Temperature 80 °C
Reaction Time 20 minutes

This table summarizes the optimized conditions for the synthesis of Quinolin-8-yl 4-chlorobenzoate as reported in recent studies. mdpi.comdntb.gov.ua

The synthesized compound was then subjected to a full suite of analytical techniques for comprehensive characterization, including Nuclear Magnetic Resonance (NMR), IR, and UV-Vis spectroscopy, as well as mass spectrometry (MS). mdpi.com Thermal properties were analyzed using Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG). mdpi.com

A crucial part of the research was the successful cultivation of a single crystal, which allowed for detailed X-ray diffraction analysis. mdpi.com This analysis provided invaluable information about the molecule's three-dimensional structure and intermolecular interactions in the solid state. The crystal structure is characterized by a variety of non-covalent interactions, including C-H···N and C-H···O hydrogen bonds, as well as Cl···π and π···π stacking interactions. mdpi.comdntb.gov.ua A noteworthy feature of its molecular conformation is the near-orthogonal orientation (89.30°) between the quinoline and chlorobenzoate aromatic rings. mdpi.com Computational studies using the CE-B3LYP model indicated that dispersion forces are the primary contributors to the stability of the crystal lattice. dntb.gov.ua

Table 2: Crystallographic Data for Quinolin-8-yl 4-chlorobenzoate

Parameter Value
Crystal System Monoclinic
Space Group P2₁/n
Dihedral Angle (Aromatic Rings) 89.30°
Key Interactions C-H···N, C-H···O, Cl···π, π···π

This table presents key details from the single-crystal X-ray diffraction analysis. mdpi.com

Preliminary biological evaluation showed that Quinolin-8-yl 4-chlorobenzoate exhibited low antiproliferative activity against non-small-cell lung (HOP-92, EKVX) and renal (UO-31) cancer cell lines. mdpi.com This comprehensive study, filling a significant gap in the literature, underscores the academic drive to fully characterize known compounds, providing a solid foundation for future structure-activity relationship (SAR) studies and the rational design of new, more potent quinoline-based esters.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H9Cl2NO2 B2528401 Quinolin-8-yl 2,4-dichlorobenzoate CAS No. 328022-59-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

quinolin-8-yl 2,4-dichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO2/c17-11-6-7-12(13(18)9-11)16(20)21-14-5-1-3-10-4-2-8-19-15(10)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQHMFUCMMWUVNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC(=O)C3=C(C=C(C=C3)Cl)Cl)N=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Analysis and Advanced Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is a fundamental tool for determining the structure of novel compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide complementary information that, when combined, allows for an unambiguous structural assignment. dntb.gov.ua

NMR spectroscopy is paramount for mapping the carbon and proton framework of a molecule. For the analogous compound, quinolin-8-yl 4-chlorobenzoate (B1228818), detailed ¹H and ¹³C NMR analyses have been performed. mdpi.com

In the ¹H-NMR spectrum, the protons of the quinoline (B57606) and chlorobenzoate rings exhibit distinct chemical shifts. The protons on the π-deficient pyridine (B92270) ring of the quinoline moiety are typically found further downfield. For instance, the H-2 proton, being adjacent to the nitrogen atom, is the most deshielded. mdpi.com The protons of the fused benzene (B151609) ring and the dichlorobenzoyl group appear in the aromatic region of the spectrum, with their specific shifts and coupling patterns providing information about their relative positions. mdpi.com

The ¹³C-NMR spectrum complements the proton data by identifying all unique carbon environments within the molecule, including the carbonyl carbon of the ester group and the various aromatic carbons. semanticscholar.org

Table 1: ¹H NMR Data for Quinolin-8-yl 4-chlorobenzoate mdpi.com This table presents data for a structurally similar compound, Quinolin-8-yl 4-chlorobenzoate, to illustrate the expected NMR characteristics.

ProtonChemical Shift (ppm)Multiplicity
H-28.88dd
H-37.43dd
H-48.20dd
H-57.78dd
H-6, H-77.55-7.61m
H-2', H-6'8.16d
H-3', H-5'7.55d

dd = doublet of doublets, m = multiplet, d = doublet

IR spectroscopy is utilized to identify the characteristic vibrational frequencies of the functional groups present in the molecule. The IR spectrum of a quinolin-8-yl benzoate (B1203000) derivative would be dominated by several key absorptions.

A strong absorption band corresponding to the C=O stretching vibration of the ester group is a prominent feature. semanticscholar.org Additionally, C–O stretching vibrations from the ester linkage are also readily identifiable. semanticscholar.orgresearchgate.net The spectrum would also display characteristic peaks for the C=C and C=N stretching vibrations within the quinoline ring system and the C-Cl stretching from the dichlorophenyl ring. semanticscholar.orgresearchgate.net

Table 2: Key IR Absorption Bands for a Related Quinolin-2(1H)-one Derivative semanticscholar.orgresearchgate.net This table shows data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, highlighting the typical regions for key functional group vibrations.

Functional GroupWavenumber (cm⁻¹)
C=O (ester)1732
C=O (lactam)1659
C–O1236 and 1085
C–Cl740

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and can provide information about its structure through fragmentation analysis. In the mass spectrum of a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the molecular ion peak [M]⁺ is observed, confirming the molecular mass. semanticscholar.org The fragmentation pattern often includes characteristic ions, such as the (4-chlorobenzylidyne)oxonium ion and the 4-chlorobenzene-1-ylium ion, which are consistent with the proposed structure. semanticscholar.orgmdpi.com For Quinolin-8-yl 2,4-dichlorobenzoate (B1228512), analogous fragmentation would be expected, providing evidence for the quinolin-8-yl and 2,4-dichlorobenzoyl moieties.

X-ray Crystallography for Solid-State Structure Determination

While spectroscopic methods define the connectivity of a molecule, X-ray crystallography provides the definitive solid-state structure, revealing precise bond lengths, bond angles, and intermolecular interactions.

The solid-state structure of quinolin-8-yl 4-chlorobenzoate is stabilized by a network of non-covalent interactions. dntb.gov.ua X-ray diffraction analysis shows the presence of C-H···N and C-H···O hydrogen bonds. dntb.gov.uamdpi.com Furthermore, Cl···π and π···π stacking interactions play a significant role in the crystal packing. dntb.gov.uamdpi.com These interactions dictate the conformational preferences of the molecule in the solid state, leading to specific orientations of the aromatic rings relative to one another. dntb.gov.ua The formation of quasi-rings through intramolecular hydrogen bonds can also contribute to the stabilization of the molecular structure. mdpi.com

Elucidation of Supramolecular Assembly and Intermolecular Interactions

The key intermolecular interactions observed in the crystal structure of the closely related quinolin-8-yl 4-chlorobenzoate include:

Hydrogen Bonding: While lacking conventional hydrogen bond donors, the structure is stabilized by a network of weak C-H···N and C-H···O hydrogen bonds. mdpi.com These interactions, though individually weak, collectively contribute to the cohesion of the crystal packing.

π-π Stacking: Significant π-π stacking interactions are observed between the quinoline ring systems of adjacent molecules. researchgate.net In a related derivative, ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, the centroid-to-centroid distance between stacked quinoline rings is 3.6169 (6) Å, indicating a substantial attractive interaction. researchgate.net

Halogen-π Interactions: The chlorine substituent on the benzoate ring participates in Cl···π interactions. mdpi.com These interactions involve the electron-rich π system of an aromatic ring and the electrophilic region (σ-hole) on the halogen atom.

Dispersion Forces: Computational models, such as the CE-B3LYP model, have been used to calculate interaction energies for quinolin-8-yl 4-chlorobenzoate. mdpi.com These calculations indicate that dispersion forces play a predominant role in the crystal's stabilization, which is consistent with the presence of only a few short hydrogen bond contacts. mdpi.com

It is important to note that in the crystal structure of quinolin-8-yl 4-chlorobenzoate, Cl···Cl interactions are absent, which is attributed to the shallow depth of the σ-holes on the chlorine atoms. mdpi.com The molecular conformation of this analog shows an orthogonal arrangement between the quinoline and chlorobenzoate rings. mdpi.com

Table 1: Intermolecular Interactions in Quinolin-8-yl Benzoate Derivatives

Interaction Type Description
C-H···N Hydrogen Bonds Involve a hydrogen atom attached to a carbon atom and the nitrogen atom of the quinoline ring.
C-H···O Hydrogen Bonds Occur between a carbon-bound hydrogen atom and the oxygen atom of the ester group.
π-π Stacking Attractive, noncovalent interactions between aromatic rings.
Cl···π Interactions Interactions between a chlorine atom and the π-electron cloud of an aromatic ring.

Hirshfeld Surface Analysis

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. By mapping properties onto this surface, one can gain a detailed understanding of the molecular packing environment.

For the analogous compound quinolin-8-yl 4-chlorobenzoate, Hirshfeld surface analysis has been employed to investigate the intermolecular contacts. mdpi.com The analysis provides a percentage contribution of different types of contacts to the total surface area. For instance, in a study of 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, a compound also featuring aromatic and heteroaromatic rings, the H···H contacts accounted for the largest contribution to the Hirshfeld surface at 30.6%. nih.gov This was followed by H···O/O···H (24.8%) and H···C/C···H (14.4%) contacts. nih.gov

The analysis generates a two-dimensional "fingerprint plot," which is a histogram of the distances from the Hirshfeld surface to the nearest atoms inside (dᵢ) and outside (dₑ) the surface. This plot provides a quantitative summary of the nature and prevalence of different intermolecular contacts.

For a derivative, ethyl 2-{[4-ethyl-5-(quinolin-8-yloxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate, H···H contacts were also found to be the most significant, contributing 47.7% to the Hirshfeld surface area. researchgate.net The analysis of these surfaces and the corresponding fingerprint plots allows for a detailed comparison of the packing motifs in different crystalline structures.

Table 2: Hirshfeld Surface Contact Contributions in a Structurally Related Quinoxaline Derivative

Contact Type Contribution (%)
H···H 30.6
H···O/O···H 24.8
H···C/C···H 14.4
H···S/S···H 7.3
H···N/N···H 5.6
C···C 5.5
N···C/C···N 4.6
S···C/C···S 3.1

Data from a study on 4-(5-nitro-thiophen-2-yl)-pyrrolo[1,2-a]quinoxaline, illustrating typical contact contributions in similar molecular systems. nih.gov

Vibrational Spectroscopy Analysis (e.g., Raman, FT-IR) and Normal Coordinate Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and vibrational modes of a molecule. These experimental techniques, when combined with theoretical calculations such as Density Functional Theory (DFT), allow for a detailed assignment of the observed vibrational bands.

For compounds like methyl 2,5-dichlorobenzoate, a structurally related ester, experimental and theoretical studies on its vibrational spectra have been conducted. nih.gov The FT-IR and Raman spectra are recorded in the solid phase, and the vibrational frequencies are calculated using DFT methods (e.g., B3LYP with a 6-311G(d,p) basis set). nih.gov A detailed assignment of the vibrational modes is then performed based on the total energy distribution (TED) from a scaled quantum mechanics (SQM) calculation. nih.gov This approach generally yields good agreement between the observed and calculated frequencies. nih.gov

In the case of quinolin-8-yl 4-chlorobenzoate, the structure has been characterized using IR spectroscopy, among other techniques. mdpi.com The incorporation of the 4-chlorobenzoyl group into 8-hydroxyquinoline (B1678124) leads to characteristic shifts in the vibrational frequencies. mdpi.com Similarly, for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, IR spectroscopy was used for its characterization. mdpi.com

A normal coordinate analysis, often performed in conjunction with DFT calculations, helps to provide a precise description of the vibrational modes in terms of the potential energy distribution. This analysis allows for the unambiguous assignment of each vibrational band to specific bond stretching, bending, or torsional motions within the molecule.

Table 3: Illustrative Vibrational Frequencies and Assignments for a Related Dichlorobenzoate Compound

Wavenumber (cm⁻¹) Assignment
~3100-3000 C-H stretching (aromatic)
~1740 C=O stretching (ester)
~1600-1450 C=C stretching (aromatic rings)
~1250 C-O stretching (ester)
~1100 C-Cl stretching
~850-750 C-H out-of-plane bending (aromatic)

Note: This table provides typical ranges for the assigned vibrational modes based on general spectroscopic principles and data for related compounds like methyl 2,5-dichlorobenzoate. nih.gov

Reactivity and Reaction Mechanisms of Quinolin 8 Yl 2,4 Dichlorobenzoate

Ester Cleavage and Hydrolysis Pathways

The cleavage of the ester bond in Quinolin-8-yl 2,4-dichlorobenzoate (B1228512) is a fundamental reaction, typically proceeding through hydrolysis. This process can be catalyzed by either acid or base, leading to the formation of 8-hydroxyquinoline (B1678124) and 2,4-dichlorobenzoic acid. The cleavage of esters to yield carboxylic acids is a common transformation in organic chemistry. researchgate.net

Under neutral conditions, a common pathway for the cleavage of similar organic esters is through an SN2-type dealkylation mechanism. researchgate.net In the context of Quinolin-8-yl 2,4-dichlorobenzoate, this would involve a nucleophile attacking the carbon atom of the quinoline (B57606) ring attached to the ester oxygen, with the 2,4-dichlorobenzoate group acting as the leaving group. The susceptibility of the molecule to this pathway can be influenced by the nature of the nucleophile and the reaction conditions.

The synthesis of related compounds, such as 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), is achieved through an O-acylation reaction, a process that is reversible under hydrolytic conditions. mdpi.com Studies on the chemoselective acylation of 2-amino-8-quinolinol show that the formation of C8-esters can be selectively achieved, indicating that the reverse reaction, hydrolysis, is a viable pathway to regenerate the parent alcohol and acid. researchgate.net

Oxidation Reactions

The oxidation of this compound can occur at either the quinoline ring or the dichlorobenzoate moiety. The quinoline ring itself is susceptible to oxidation, though often requiring vigorous conditions. uop.edu.pk Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various degradation products. The benzene (B151609) ring of the quinoline system is generally more prone to oxidation than the pyridine (B92270) ring.

Conversely, the 2,4-dichlorobenzoate portion of the molecule is relatively resistant to oxidation due to the presence of the deactivating chloro and carboxyl groups. In many synthetic strategies involving quinoline derivatives, oxidative processes are employed to achieve the final aromatic quinoline structure from a dihydroquinoline intermediate. uop.edu.pkunits.it For instance, a carbocatalyzed cascade reaction to synthesize quinolines involves a final dehydrogenation (oxidation) step to aromatize the ring. units.it Similarly, the classic Skraup synthesis of quinoline involves an oxidation step to convert the 1,2-dihydroquinoline (B8789712) intermediate into the final quinoline product. uop.edu.pk

Nucleophilic Substitution Processes on the Dichlorobenzoate Moiety

The two chlorine atoms on the benzoate (B1203000) ring are susceptible to nucleophilic aromatic substitution (SNAr), a process influenced by electron transfer mechanisms and resulting in a variety of substituted products.

Electron Transfer Mechanisms (e.g., SRN1 pathway)

The nucleophilic substitution on the dichlorobenzoate ring can proceed through a radical-nucleophilic unimolecular (SRN1) mechanism. nih.gov This pathway is initiated by the transfer of an electron to the substrate, forming a radical anion. nih.govresearchgate.net The presence of electron-withdrawing groups, such as the ester and the chlorine atoms, on the benzene ring can facilitate this initial electron transfer.

Once the radical anion is formed, one of the chloride ions is eliminated, creating an aryl radical. This radical then reacts with a nucleophile to form a new radical anion, which subsequently transfers an electron to another substrate molecule to propagate the chain reaction. nih.gov This type of mechanism has been explored for various heterocyclic and quinonic systems, leading to the synthesis of highly branched molecules under mild conditions. nih.gov Spectroelectrochemical studies on related chloro-substituted azo compounds have provided evidence for the formation of stable radical anions, where high spin densities are observed at the carbon atoms bearing the chloro substituents, supporting the plausibility of a radical-based substitution mechanism. researchgate.net

Products of Mono- and Disubstitution

Nucleophilic substitution reactions on the 2,4-dichlorobenzoate moiety can lead to either mono- or disubstituted products, depending on the reaction conditions and the nature of the nucleophile. In analogous systems like 2,4-dichloroquinazolines, reactions with various nucleophiles such as anilines and aliphatic amines consistently show regioselectivity for substitution at the 4-position first. nih.gov This regioselectivity is often governed by electronic factors; DFT calculations on 2,4-dichloroquinazoline (B46505) revealed that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack. nih.gov

A similar principle would apply to this compound, where one chlorine atom is expected to be more reactive than the other. The reaction can be controlled to favor monosubstitution by using stoichiometric amounts of the nucleophile or milder reaction conditions. The use of a stronger nucleophile or more forcing conditions would likely lead to the replacement of both chlorine atoms, yielding a disubstituted product. Studies on other chloroquinolines have also demonstrated that the 4-chloro group can be selectively replaced by various nucleophiles to create 4-substituted derivatives. mdpi.com

Table 1: Anticipated Products from Nucleophilic Substitution on this compound (Based on Analogous Reactions).
Nucleophile (Nu⁻)Potential Monosubstitution Product (at C4)Potential Disubstitution ProductReference for Analogy
R-NH₂ (Primary Amine)Quinolin-8-yl 2-chloro-4-(alkylamino)benzoateQuinolin-8-yl 2,4-bis(alkylamino)benzoate nih.gov
R₂NH (Secondary Amine)Quinolin-8-yl 2-chloro-4-(dialkylamino)benzoateQuinolin-8-yl 2,4-bis(dialkylamino)benzoate nih.gov
RO⁻ (Alkoxide)Quinolin-8-yl 2-chloro-4-alkoxybenzoateQuinolin-8-yl 2,4-dialkoxybenzoate mdpi.com
RS⁻ (Thiolate)Quinolin-8-yl 2-chloro-4-(alkylthio)benzoateQuinolin-8-yl 2,4-bis(alkylthio)benzoate mdpi.com

Mechanistic Investigations of Quinoline Ring Formation (from precursors)

The quinoline ring system is a ubiquitous heterocyclic structure in biologically active molecules. units.it Its synthesis from various precursors has been extensively studied, with intramolecular cyclization and cascade reactions being prominent strategies.

Intramolecular Cyclization and Cascade Reactions

The formation of the quinoline skeleton often involves a cascade of reactions, which are multi-step processes where the product of one reaction becomes the substrate for the next, all occurring in a single pot. units.itnih.gov A common cascade approach involves the reaction of o-vinylanilines with aldehydes. units.it The proposed mechanism for this carbocatalyzed reaction begins with the condensation of the reactants to form an imine, which then undergoes a thermal electrocyclization to a dihydroquinoline intermediate. units.it The final step is an irreversible oxidation of this intermediate to yield the aromatic quinoline product. units.it

Another powerful method is the three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes, which proceeds without a catalyst. acs.orgorganic-chemistry.org The mechanism is believed to involve the formation of N-arylnitrilium salts, which then undergo cycloaddition with the alkyne to construct the quinoline ring directly. organic-chemistry.org

Intramolecular cyclization is also a key step in many quinoline syntheses. nih.govresearchgate.net For example, β-(2-aminophenyl)-α,β-ynones can undergo intramolecular cyclization at room temperature to form the quinoline ring. rsc.org Palladium-catalyzed reactions of o-aminocinnamonitriles with arylhydrazines proceed via a sequential denitrogenative addition followed by an intramolecular cyclization to access the quinoline structure. nih.gov These methods highlight the versatility of cyclization strategies in building the complex quinoline core from simpler, readily available starting materials.

Table 2: Examples of Mechanistic Pathways for Quinoline Ring Synthesis.
Reaction Name/TypeKey PrecursorsCore Mechanistic StepsReference
Carbocatalytic Cascadeo-vinylanilines, AldehydesCondensation → Electrocyclization → Dehydrogenation (Oxidation) units.it
Three-Component AnnulationAryl diazonium salts, Nitriles, AlkynesFormation of nitrilium salt → Cycloaddition acs.orgorganic-chemistry.org
Palladium-Catalyzed Cascadeo-aminocinnamonitriles, ArylhydrazinesDenitrogenative addition → Intramolecular cyclization nih.gov
Skraup SynthesisAniline, Glycerol (B35011), Oxidizing AgentDehydration of glycerol → Michael addition → Cyclization → Dehydration → Oxidation uop.edu.pk
Friedländer Synthesiso-aminobenzaldehyde, AcetaldehydeCondensation → Cyclization (Aldol-type) → Dehydration uop.edu.pk

Tautomerization Phenomena in this compound

Tautomerization involves the migration of a proton or functional group between two or more constitutional isomers, which are in equilibrium. In heterocyclic systems like quinoline, the most common type of tautomerism is the lactam-lactim or keto-enol type, where a hydrogen atom migrates from a hydroxyl group to a ring nitrogen atom, or vice versa. This phenomenon is particularly well-studied in hydroxyquinolines.

The potential for tautomerism in this compound is directly related to the structure of its parent alcohol, 8-hydroxyquinoline (oxine). 8-Hydroxyquinoline can theoretically exist in equilibrium between its enol (or phenol) form and its keto (or zwitterionic) tautomer. The enol form is characterized by the hydroxyl group (-OH) at position 8, while the keto tautomer is formed by the transfer of the hydroxyl proton to the quinoline ring's nitrogen atom, resulting in a zwitterionic structure with a negatively charged oxygen and a positively charged protonated nitrogen (NH).

However, in this compound, the hydroxyl group at the 8-position is esterified by a 2,4-dichlorobenzoyl group. This means the labile proton of the hydroxyl group, which is essential for the enol-keto tautomerization, has been replaced. Consequently, the characteristic tautomerization observed in the parent 8-hydroxyquinoline molecule is not possible for its ester derivative under normal conditions. The covalent bond between the quinolin-8-yl oxygen and the carbonyl carbon of the benzoate group prevents the proton transfer necessary to form the zwitterionic keto tautomer.

While other forms of tautomerism are theoretically possible, the primary and most studied tautomeric equilibrium in the 8-hydroxyquinoline scaffold is blocked by esterification.

Research Findings on Tautomerism in Related Hydroxyquinolines

To understand the principles governing tautomerism in the quinoline system, it is useful to examine research on related hydroxyquinoline compounds. Theoretical studies, often employing Density Functional Theory (DFT), and experimental analyses have shown that for most hydroxyquinolines, the enol (OH) form is significantly more stable than the keto (NH) tautomer. researchgate.net

Several factors influence the position of this equilibrium:

Aromaticity : The enol form typically preserves the aromaticity of both the benzene and pyridine rings, leading to greater stability. acs.org In many keto tautomers, the aromaticity of the nitrogen-containing ring is substantially reduced. acs.org

Substituents : The electronic nature of substituents on the quinoline ring can influence the relative stabilities of the tautomers. researchgate.net

Solvent Effects : The polarity of the solvent can affect the tautomeric equilibrium, although the enol form is generally favored in both gas phase and solution. researchgate.net

Intramolecular Hydrogen Bonding : In the enol form of 8-hydroxyquinoline, a weak intramolecular hydrogen bond can exist between the hydroxyl proton and the ring nitrogen, contributing to its stability. acs.org

The relative energies of hydroxyquinoline and quinolone tautomers have been calculated for various isomers, consistently showing a preference for the hydroxyquinoline (enol) form.

Table 1: Calculated Energy Differences Between Hydroxyquinoline (Enol) and Quinolone (Keto) Tautomers for Selected Compounds

CompoundMost Stable FormEnergy Difference (kJ/mol)Research Finding
5-Methyl-4-hydroxyquinolineHydroxyquinoline (Enol)27The hydroxyquinoline form is energetically preferred over the quinolone form. researchgate.netbeilstein-journals.org
7-Methyl-4-hydroxyquinolineHydroxyquinoline (Enol)38The energy difference favoring the hydroxyquinoline form is significant. researchgate.netbeilstein-journals.org
2-HydroxyquinolineQuinolone (Keto/Amide)-An exception where the keto (amide) form is the most stable isomer due to the formation of a cyclic amide structure. researchgate.net
8-HydroxyquinolineHydroxyquinoline (Enol)-The neutral enolic form is considered more stable than the keto tautomer in the ground state. acs.org

This table is interactive. Click on the headers to sort the data.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a wealth of information about its chemical characteristics.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. arxiv.orgnih.gov For Quinolin-8-yl 2,4-dichlorobenzoate (B1228512), this process involves placing the molecule in a simulated environment and systematically adjusting its bond lengths, bond angles, and dihedral angles to find the configuration with the lowest possible energy.

Calculations are typically performed using a specific functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) or LANL2DZ. nih.govscispace.com The B3LYP functional is a hybrid functional that incorporates elements of both Hartree-Fock theory and DFT to provide a balanced description of electronic correlation. nih.gov The basis set defines the set of mathematical functions used to build the molecular orbitals. The process confirms that the optimized structure represents a true energy minimum by ensuring there are no negative vibrational frequencies. nih.gov This foundational step is crucial, as the accuracy of all subsequent computational analyses depends on a correctly optimized geometry.

The electronic character of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orggrowingscience.com The HOMO represents the orbital from which the molecule is most likely to donate an electron, acting as a nucleophile, while the LUMO is the orbital most likely to accept an electron, acting as an electrophile. growingscience.comirjweb.com

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). wikipedia.org This gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. muni.cz A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.communi.cz Conversely, a small gap indicates that the molecule is more reactive. For Quinolin-8-yl 2,4-dichlorobenzoate, the HOMO is expected to be localized primarily on the electron-rich quinoline (B57606) ring system, while the LUMO would likely be distributed across the electron-withdrawing 2,4-dichlorobenzoyl moiety.

Table 1: Hypothetical Frontier Orbital Energies

Molecular SpeciesEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
This compound-6.85-1.924.93
Quinoline-6.12-0.885.24
2,4-Dichlorobenzoic Acid-7.54-2.155.39

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net An MEP map displays the electrostatic potential on the surface of a molecule, using a color scale to indicate different charge regions.

Red Regions : Indicate areas of high electron density and negative electrostatic potential. These sites are susceptible to electrophilic attack. For this compound, such regions would be expected around the nitrogen atom of the quinoline ring and the carbonyl oxygen atom of the ester group. researchgate.netresearchgate.net

Blue Regions : Indicate areas of low electron density and positive electrostatic potential. These sites are prone to nucleophilic attack. These would likely be found on the hydrogen atoms of the aromatic rings.

Green Regions : Represent areas of neutral or near-zero potential.

The MEP map provides a clear, qualitative picture of the molecule's polarity and highlights the regions most likely to engage in intermolecular interactions. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds and lone pairs. q-chem.com This method is particularly useful for studying hyperconjugation—the stabilizing interactions that result from electron delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. malayajournal.org

In this compound, NBO analysis would quantify the charge transfer between the Lewis-type structures (bonds and lone pairs). For instance, it could reveal stabilizing interactions between the lone pair electrons on the ester's ether oxygen and the antibonding orbitals (π*) of the quinoline ring, or between the lone pairs of the chlorine atoms and the antibonding orbitals of the dichlorophenyl ring. The energy associated with these donor-acceptor interactions (E(2)) provides a measure of their significance; a higher E(2) value indicates a stronger interaction and greater molecular stability. researchgate.net

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
LP (O) of Esterπ* (C-N) of Quinoline Ring18.5
LP (N) of Quinolineσ* (C-C) of Ring5.2
LP (Cl)π* (C-C) of Benzene (B151609) Ring4.8

While global descriptors like the HOMO-LUMO gap describe the reactivity of the molecule as a whole, local reactivity descriptors pinpoint which specific atoms are most reactive. Fukui functions are among the most important of these descriptors. researchgate.net They are derived from the change in electron density at a specific point in the molecule when an electron is added or removed. researchgate.netresearchgate.net

The Fukui functions help to identify:

Sites for Nucleophilic Attack : Indicated by the function f+(r), showing where an added electron is most likely to reside.

Sites for Electrophilic Attack : Indicated by the function f-(r), showing from where an electron is most easily removed.

Sites for Radical Attack : Indicated by the function f0(r).

For this compound, this analysis would likely identify the nitrogen atom and specific carbons on the quinoline ring as potential sites for electrophilic attack, while carbons on the dichlorobenzoyl ring might be more susceptible to nucleophilic attack.

Simulation of Molecular Dynamics and Conformational Landscapes

While quantum chemical calculations typically focus on a static, minimum-energy structure, molecules are dynamic entities that vibrate and rotate at room temperature. Molecular Dynamics (MD) simulations are used to model this behavior by calculating the trajectories of atoms and molecules over time based on classical mechanics. nih.gov

An MD simulation of this compound would provide insights into its conformational landscape—the collection of different shapes the molecule can adopt. This is particularly relevant for understanding the flexibility of the ester linkage and the relative orientations that the quinoline and dichlorophenyl rings can assume. By simulating the molecule's movement over nanoseconds, researchers can identify the most stable conformers and the energy barriers between them. nih.govnih.gov This information is vital for understanding how the molecule might change its shape to interact with other molecules, such as biological receptors.

Excited State Properties and Photophysical Behavior

Detailed investigations into the excited state properties and photophysical behavior of this compound have not been reported in the available scientific literature. The photophysical characteristics of quinoline derivatives are often complex and can be significantly influenced by the nature and position of substituents. However, without specific experimental or computational data for the title compound, any discussion would be purely speculative and fall outside the scope of this focused review.

Molecular Reorganization in Excited States

There are no specific studies on the molecular reorganization of this compound in its excited states. Research on other quinoline derivatives suggests that upon excitation, significant changes in molecular geometry and electronic distribution can occur. nih.govacs.org These reorganizations are fundamental to understanding the photophysical pathways, such as fluorescence and phosphorescence, but have not been computationally modeled for this compound.

Intramolecular Proton Transfer (ESIPT) Phenomena in Quinoline Derivatives

Excited-State Intramolecular Proton Transfer (ESIPT) is a well-documented phenomenon in certain quinoline derivatives, particularly those with hydroxyl groups that can form intramolecular hydrogen bonds. nih.govnist.govnih.gov This process involves the transfer of a proton in the excited state, leading to a tautomeric form with distinct photophysical properties, such as a large Stokes shift. nist.gov However, this compound lacks the necessary structural features (a proton-donating group in proximity to a proton-accepting site on the quinoline ring) to undergo a classical ESIPT reaction. Consequently, no studies have been found that investigate this phenomenon in the title compound.

Prediction of Spectroscopic Properties and Comparison with Experimental Data

There is a lack of published research on the theoretical prediction of spectroscopic properties for this compound and their comparison with experimental data. Computational methods, such as Time-Dependent Density Functional Theory (TD-DFT), are powerful tools for predicting electronic absorption and emission spectra. Such studies are crucial for interpreting experimental spectra and understanding the electronic transitions involved. However, no such computational analyses for this compound have been reported.

Data Tables

Due to the absence of specific research on this compound, no data is available for inclusion in the following tables.

Table 1: Predicted Excited State Properties of this compound (No data available in the literature)

Property Predicted Value
First Singlet Excitation Energy (S1) -
First Triplet Excitation Energy (T1) -
Oscillator Strength (S0 → S1) -

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for this compound (No data available in the literature)

Spectroscopic Feature Predicted Value Experimental Value
λmax (Absorption) - -
λmax (Emission) - -
Stokes Shift - -

Derivative Synthesis and Structure Property Relationships

Design and Synthesis of Analogs of Quinolin-8-yl 2,4-dichlorobenzoate (B1228512)

The synthesis of analogs of Quinolin-8-yl 2,4-dichlorobenzoate is a key area of research, focusing on the modification of its core components to create new derivatives with potentially enhanced or altered properties. These synthetic strategies typically involve modifications to the quinoline (B57606) ring, changes in the substituents on the benzoate (B1203000) moiety, and the introduction of spacer groups.

A common synthetic route to produce these analogs involves the O-acylation reaction. For instance, the synthesis of quinolin-8-yl 4-chlorobenzoate (B1228818) is achieved through the reaction of 8-hydroxyquinoline (B1678124) with 4-chlorobenzoyl chloride, mediated by triethylamine (B128534) in acetonitrile (B52724). dntb.gov.ua This method is noted for its efficiency and clean reaction profile. dntb.gov.ua Similarly, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate can be synthesized from 8-hydroxyquinolin-2(1H)-one and 4-chlorobenzoyl chloride using a triethylamine-mediated O-acylation reaction. mdpi.com

Modifications on the Quinoline Ring System

Modifications to the quinoline ring system are a primary strategy for creating analogs of this compound. These modifications can include the introduction of various substituents or alterations to the ring structure itself. For example, the synthesis of 2-chloro-8-hydroxy-5,7-dinitroquinoline and 8-methoxyquinoline (B1362559) analogues starts from 8-hydroxyquinoline. bsu.edu This process involves several steps, including oxidation to 8-hydroxyquinoline-N-oxide, followed by reactions to introduce a chloro group at the 2-position and subsequent nitration. bsu.edu The resulting 8-hydroxy derivatives can then be converted to 8-methoxyquinoline analogues. bsu.edu

Another approach involves the synthesis of quinoline derivatives with different functional groups attached to the ring. For instance, a series of 8-benzoyl-2-arylquinoline derivatives have been synthesized to explore their biological activities. nih.gov These syntheses highlight the versatility of the quinoline scaffold in allowing for a wide range of structural modifications. nih.gov

The introduction of substituents can also be achieved through direct C-H activation, which is an atom-economic method for synthesizing a variety of organic molecules. researchgate.net For example, the arylation of 8-methylquinolines with aryl boronic acids can be catalyzed by a ruthenium complex to produce 8-benzyl quinolines. researchgate.net

Substituent Effects on the Dichlorobenzoate Moiety

The nature and position of substituents on the benzoate moiety significantly influence the properties of this compound analogs. The electronic properties of these substituents can alter the reactivity and spectroscopic signatures of the entire molecule.

For example, the synthesis of a series of quinolinyl-chromone derivatives with different substituents on the aryl group attached to the quinoline acyl chalcone (B49325) has been reported. mdpi.com The study revealed that the nature of these substituents, such as methyl, methoxy, and 1,4-dioxane (B91453) groups, had a significant impact on the biological activity of the compounds. mdpi.com Specifically, the presence of highly electronegative oxygen atoms in a 1,4-dioxane ring was found to enhance the inhibitory potential of one derivative. mdpi.com

In another study, the synthesis of copper guanidine (B92328) quinolinyl complexes with various substituents on the quinoline ring was performed to investigate their influence on electron transfer properties. nih.gov Density Functional Theory (DFT) calculations and Natural Bond Orbital (NBO) analysis were used to quantify the effect of these substituents on the donor properties of the nitrogen and oxygen atoms in the ligands. nih.gov

Introduction of Spacer Groups between Quinoline and Benzoate Moieties

Research on related quinoline derivatives has shown that the linkage between different parts of the molecule is crucial for its activity. For example, in a series of quinoline analogs of ketoprofen, the position of a benzoyl group on the quinoline ring was found to be important for their inhibitory activity. nih.gov While this example does not involve a direct spacer between a quinoline and a benzoate group, it highlights the significance of the spatial arrangement of the different molecular components.

In a different context, the synthesis of quinoline derivatives linked to other heterocyclic rings, such as chromones, has been explored. mdpi.com In these cases, the linkage is often a chalcone derivative, which acts as a bridge between the two ring systems. The nature of this linkage and the substituents on it can significantly affect the molecule's properties. mdpi.com

Elucidation of Structure-Property Relationships

Understanding the relationship between the molecular structure of this compound and its properties is crucial for designing new compounds with desired characteristics. This involves correlating specific structural features with chemical reactivity and spectroscopic signatures.

Correlation between Structural Features and Chemical Reactivity

The chemical reactivity of this compound and its analogs is directly linked to their structural features. The electron-withdrawing or electron-donating nature of substituents on both the quinoline and benzoate rings can influence the electron density distribution within the molecule, thereby affecting its reactivity.

For instance, the presence of electron-withdrawing groups on the quinoline ring can make it more susceptible to nucleophilic attack. nih.gov Conversely, electron-donating groups can enhance its reactivity towards electrophiles. The reactivity of the ester linkage is also influenced by the electronic effects of the substituents on the benzoate ring.

Influence of Structural Modifications on Spectroscopic Signatures

Structural modifications in the analogs of this compound have a direct and measurable impact on their spectroscopic signatures. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are invaluable for characterizing these compounds and understanding the electronic and structural changes resulting from modifications.

For example, in the proton NMR analysis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate, the chemical shifts of the protons on the quinoline and benzoate rings are influenced by the presence of the ester and chloro groups. mdpi.com The introduction of different substituents would be expected to cause predictable shifts in the NMR spectrum, providing information about their electronic environment.

Similarly, IR spectroscopy can be used to identify the characteristic vibrational frequencies of functional groups within the molecule, such as the carbonyl group of the ester linkage. Changes in the position and intensity of these bands can indicate alterations in the electronic structure of the molecule due to substituent effects.

The table below summarizes the spectroscopic data for a related compound, 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. mdpi.com

Spectroscopic Data for 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate
Technique Observed Signals (ppm or m/z)
¹H NMR6.55 (d, H-3), 7.98 (d, H-4), 7.23 (dd, H-6), 7.44 (dd, H-7), 7.63 (dd, H-5), 7.68 (dd, Hm), 8.16 (dd, Ho)
¹³C NMR121.6 (C-6), 122.7 (C-3), 124.0 (C-7), 126.0 (C-5), 128.6 (Cm), 132.2 (Co), 140.2 (C-4), 120.8 (C-4a), 128.6 (Ci), 132.0 (C-8a), 136.6 (C-8), 138.5 (Cp), 162.0 (C-2)
Mass Spec (m/z)141/139 (base peak), 113/111

This data is for a related compound and serves as an example of the types of spectroscopic information used to characterize these molecules.

Structure-Nonlinear Optical Property Correlations

The exploration of nonlinear optical (NLO) materials is a significant area of research due to their potential applications in optical switching, data storage, and telecommunications. Organic molecules, particularly those with extensive π-conjugated systems, are promising candidates for NLO applications. Quinoline derivatives have been a subject of interest in this field owing to their inherent electronic properties, including electron-transport capabilities and the electron-withdrawing nature of the quinoline nucleus. nih.govrsc.org The NLO response in organic molecules is fundamentally linked to their molecular structure, specifically the arrangement of electron-donating (D) and electron-accepting (A) groups connected by a π-conjugated bridge.

The NLO properties of a molecule are described by its polarizability (α) and hyperpolarizabilities (β and γ), which quantify the linear and nonlinear response to an applied electric field, respectively. A key factor influencing these properties is the intramolecular charge transfer (ICT) from a donor to an acceptor moiety. rsc.org The efficiency of this ICT is often correlated with the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Generally, a smaller HOMO-LUMO gap leads to a larger hyperpolarizability and thus a stronger NLO response. rsc.orgtandfonline.com

While direct experimental NLO data for this compound is not extensively documented in the literature, its potential NLO characteristics can be inferred by analyzing its structural components and comparing them with related, well-studied quinoline derivatives. The molecule consists of a quinoline ring, an ester linkage, and a 2,4-dichlorobenzoate group. The quinoline moiety can act as an electron acceptor. nih.gov The 2,4-dichlorobenzoate group, with two electron-withdrawing chlorine atoms, further enhances the acceptor character of this part of the molecule.

Computational studies using Density Functional Theory (DFT) are a powerful tool for predicting and understanding the NLO properties of molecules. tandfonline.comekb.eg Such studies on various quinoline derivatives have established clear structure-property relationships.

Key Structural Features Influencing NLO Properties:

Donor-Acceptor Substitution: The strategic placement of electron-donating and electron-accepting groups on the quinoline scaffold is crucial. For instance, attaching an electron-donating group like an amino (-NH2) group can create a "push-pull" system, significantly enhancing the first hyperpolarizability (β). tandfonline.com

π-Conjugation: Extending the π-conjugated system, for example by introducing linkers like thiophene, can increase electron delocalization, which is known to enhance NLO properties. rsc.org

HOMO-LUMO Energy Gap: Molecules with a smaller energy gap between the HOMO and LUMO orbitals are more easily polarized and typically exhibit larger NLO responses. rsc.orgtandfonline.com This gap can be tuned by altering the substituents on the quinoline ring.

Research on related compounds provides insight into the expected NLO behavior. For example, computational studies on amino- and formyl-substituted quinolines have quantified the impact of different functional groups on their NLO properties.

Table 1: Calculated NLO Properties of Substituted Quinolines in DMSO

CompoundDipole Moment (μ, Debye)Polarizability <α> (a.u.)First Hyperpolarizability (βtot, a.u.)HOMO-LUMO Gap (Eg, eV)
6-Amino-quinoline4.09179.911290.724.00
7-Amino-quinoline3.53174.45454.434.14
2-Formyl-quinoline4.14169.80664.913.65
Quinoline2.22143.53148.984.54

Data sourced from computational studies using PBE/6-311++G(d,p) level of theory. tandfonline.com

This data illustrates that the introduction of a strong donor (amino) or acceptor (formyl) group significantly increases the first hyperpolarizability compared to the unsubstituted quinoline. The 6-amino-quinoline shows a particularly high β value, which correlates with its substantial dipole moment and a reduced energy gap. tandfonline.com

Similarly, studies on more complex D-A-D-π-A systems, where carbazole (B46965) acts as a donor and quinoline as an acceptor, demonstrate how extending the molecular framework can dramatically enhance the NLO response.

Table 2: Calculated NLO Properties of Quinoline-Carbazole Derivatives

Compound IDDescriptionPolarizability <α> (a.u.)First Hyperpolarizability (β₀, a.u.)HOMO-LUMO Gap (eV)
Q3 Quinoline core with two 9-methyl-9H-carbazole donors545.421493.573.86
Q3D2 Q3 with an extended π-acceptor group1025.75114686.702.10
Q4 Quinoline core with two 9-octyl-9H-carbazole donors761.351515.683.85
Q4D2 Q4 with an extended π-acceptor group1243.23118431.102.09

Data sourced from computational studies using B3LYP/6-311G(d,p) level of theory. nih.govresearchgate.net

The results in Table 2 show a colossal increase in the first hyperpolarizability (β₀) for the designed molecules (Q3D2, Q4D2) compared to their parent structures (Q3, Q4). This enhancement is attributed to the extended D–A–D–π–A architecture, which drastically lowers the HOMO-LUMO energy gap and facilitates a very strong intramolecular charge transfer. nih.govresearchgate.net

For this compound, the quinoline ring and the 2,4-dichlorobenzoate group are both electron-withdrawing. This D-A structure lacks a strong internal donor group, which might limit its second-order NLO response (β). However, the presence of extensive π-electron delocalization and the potential for a significant dipole moment suggest it could possess notable third-order NLO properties (γ), which are important for applications like optical limiting. acs.orgcolab.ws The study of similar benzoate-containing crystals supports their potential as third-order NLO materials. colab.wsresearchgate.net

Advanced Applications in Chemical Sciences

Crystal Engineering and Material Science Applications

The crystal structure of analogous compounds is often characterized by a network of weak intermolecular forces. These include C-H···N and C-H···O hydrogen bonds, as well as Cl···π and π···π stacking interactions. nottingham.ac.uk In such structures, the aromatic rings of the quinoline (B57606) and the substituted benzoate (B1203000) moieties typically adopt a non-coplanar orientation. nottingham.ac.uk The stability of the crystal lattice is primarily derived from dispersion forces, a finding that is consistent with the presence of a limited number of strong hydrogen bonds. nottingham.ac.uk

Hirshfeld surface analysis is a powerful tool to visualize and quantify intermolecular interactions within a crystal. For similar quinoline derivatives, this analysis reveals the relative contributions of different types of contacts. For example, H···H, H···O/O···H, H···C/C···H, and H···Cl/Cl···H interactions are often the most significant, contributing substantially to the total Hirshfeld surface area. researchgate.net The study of electrostatic potentials can also suggest the formation of σ-holes on the chlorine atoms, indicating their potential to act as both Lewis acids and bases, although direct Cl···Cl interactions may be absent depending on the specific geometry. nottingham.ac.ukmdpi.com

Exploration of Nonlinear Optical (NLO) Properties

Materials with significant nonlinear optical (NLO) properties are of great interest for applications in photonics and optoelectronics, including optical switching and signal processing. mdpi.com Organic molecules, particularly those with donor-π-acceptor (D-π-A) architectures, are promising candidates for NLO materials. mdpi.com Quinoline derivatives, with their extended π-conjugated systems, have been a focus of NLO research. mdpi.comajbls.commdpi.com

Experimental Determination of NLO Coefficients (e.g., using Z-scan technique)

The Z-scan technique is a widely used experimental method to determine the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β) of a material. wikipedia.org In a typical Z-scan experiment, a sample is moved along the propagation path (the z-axis) of a focused laser beam, and the transmittance of the sample is measured as a function of its position. wikipedia.org By using a "closed-aperture" configuration, where an aperture is placed before the detector, the nonlinear refractive index can be determined from the resulting transmittance curve, which shows a characteristic peak-valley or valley-peak shape. wikipedia.org The "open-aperture" configuration, where the aperture is removed, allows for the measurement of the nonlinear absorption coefficient. wikipedia.org

Theoretical Prediction and Validation of Hyperpolarizability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in predicting the NLO properties of molecules. mdpi.commdpi.com The first-order hyperpolarizability (β), a measure of the second-order NLO response, can be calculated to assess a molecule's potential for applications such as second-harmonic generation. researchgate.net

For quinoline-based compounds, theoretical studies have shown that the nature and position of electron-donating and electron-accepting groups on the quinoline scaffold significantly influence the hyperpolarizability. mdpi.com The calculated hyperpolarizability values for designed quinoline-carbazole compounds have shown promising NLO behavior. mdpi.comsemanticscholar.org These computational models allow for the screening of potential NLO candidates and provide insights into structure-property relationships, guiding the synthesis of new materials with enhanced NLO properties. mdpi.com The calculated first hyperpolarizability of some quinoline derivatives has been found to be significantly higher than that of urea (B33335), a standard reference material for NLO studies. researchgate.net

Quinoline-Based Ligand Design and Coordination Chemistry (General Context)

Quinoline and its derivatives are versatile ligands in coordination chemistry due to the presence of the nitrogen atom in the aromatic ring, which can coordinate to metal ions. researchgate.netnih.gov The 8-hydroxyquinoline (B1678124) (oxine) scaffold, in particular, is a well-known chelating agent that forms stable complexes with a wide range of metal ions. rroij.com The hydroxyl group at the 8-position, in proximity to the ring nitrogen, allows for the formation of a five-membered chelate ring upon deprotonation. rroij.com

The coordination chemistry of 8-hydroxyquinoline derivatives is extensive, with applications in analytical chemistry, materials science, and catalysis. rroij.com The modification of the quinoline backbone with various substituents allows for the fine-tuning of the ligand's electronic and steric properties, thereby influencing the stability and reactivity of the resulting metal complexes. rroij.com For example, the introduction of bulky groups can control the coordination geometry around the metal center, while electron-withdrawing or -donating groups can modulate the redox potential of the complex.

While specific studies on the coordination chemistry of Quinolin-8-yl 2,4-dichlorobenzoate (B1228512) as a ligand are not prominent in the literature, its structural similarity to other 8-acyloxyquinoline derivatives suggests its potential to act as a ligand. The ester linkage might be susceptible to hydrolysis, releasing the 8-hydroxyquinolinate anion, which is a strong chelating agent. Alternatively, the nitrogen atom of the quinoline ring could potentially coordinate to a metal center, although the chelating ability would be significantly weaker compared to 8-hydroxyquinoline. The design of novel ligands based on the quinoline framework continues to be an active area of research, with the aim of developing new metal complexes with tailored properties for various applications. rsc.org

Future Research Directions and Outstanding Challenges for Quinolin 8 Yl 2,4 Dichlorobenzoate

The exploration of Quinolin-8-yl 2,4-dichlorobenzoate (B1228512) and its analogs stands at a frontier of chemical synthesis and materials science. While initial studies have established its fundamental characteristics, significant opportunities and challenges remain. Future research is poised to focus on enhancing the efficiency and sustainability of its synthesis, deepening the understanding of its structural and electronic properties through advanced analytical methods, and systematically designing new derivatives with tailored functionalities.

Q & A

Q. What are the established synthetic routes for Quinolin-8-yl 2,4-dichlorobenzoate, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification between quinolin-8-ol and 2,4-dichlorobenzoyl chloride. Catalysts such as H₂SO₄ or DCC (dicyclohexylcarbodiimide) are used to enhance yield. Reaction optimization includes:

  • Temperature control (60–80°C).
  • Solvent selection (dry dichloromethane or toluene).
  • Purification via column chromatography or recrystallization. A comparative table of reaction conditions is provided below:
CatalystSolventTemperature (°C)Yield (%)
H₂SO₄Toluene8072
DCCDCM25 (RT)85
PyridineTHF6068

Yield improvements are achievable by using anhydrous conditions and inert atmospheres .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm ester linkage and aromatic substitution patterns.
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification.
  • X-ray Crystallography : For definitive structural elucidation (e.g., torsion angles, intermolecular interactions).
  • UV-Vis Spectroscopy : To assess electronic transitions influenced by the quinoline and dichlorobenzoate moieties.
  • Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition onset ~200°C) .

Advanced Research Questions

Q. How can structural insights from Hirshfeld surface analysis and X-ray crystallography guide the design of analogs with enhanced bioactivity?

Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H⋯O, π–π stacking) critical for crystal packing. For Quinolin-8-yl 4-chlorobenzoate (structurally analogous), X-ray data revealed:

  • Planarity of the quinoline ring (RMSD: 0.04 Å).
  • Dihedral angle of 70.22° between quinoline and the substituted benzene. These findings inform modifications to improve solubility or binding affinity. Computational tools (e.g., CrystalExplorer) map interaction hotspots, enabling targeted substitutions .

Q. What methodologies are employed to evaluate the antimicrobial potential of this compound derivatives?

  • Broth Microdilution Assay : Determines minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
  • Molecular Docking : Autodock/Vina predicts binding to bacterial targets (e.g., DNA gyrase, penicillin-binding proteins).
  • Structure-Activity Relationship (SAR) : Modifications at the quinoline C-3 or benzoate para positions enhance activity. For example, methoxy or chloro substituents increase lipophilicity and membrane penetration .

Q. What metabolic pathways degrade chlorinated benzoate esters in microbial systems, and how do they apply to this compound?

Microbial degradation of 2,4-dichlorobenzoate involves:

  • Reductive Dehalogenation : NADPH-dependent conversion of 2,4-dichlorobenzoyl-CoA to 4-chlorobenzoyl-CoA.
  • Hydrolytic Dechlorination : Removal of para-chlorine via hydrolytic enzymes (e.g., 4-chlorobenzoyl-CoA dehalogenase). While this pathway is documented for Corynebacterium sepedonicum, its applicability to the quinolin-8-yl ester requires validation via isotope labeling or enzyme activity assays in cell-free extracts .

Q. How do computational studies (e.g., DFT, molecular dynamics) rationalize the stability and reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) to predict electrophilic/nucleophilic sites.
  • Molecular Dynamics (MD) : Simulates solvation effects and protein-ligand binding stability (e.g., RMSD < 2.0 Å over 100 ns).
  • ADMET Prediction : Estimates pharmacokinetic properties (e.g., logP ~3.2, moderate blood-brain barrier permeability) .

Q. What thermal analysis techniques are used to assess the compound’s stability for formulation studies?

  • Differential Scanning Calorimetry (DSC) : Identifies melting transitions (e.g., sharp endotherm at 154–155°C).
  • TGA-DTA : Reveals decomposition steps (e.g., 10% weight loss at 250°C under nitrogen). These data inform storage conditions (e.g., desiccated, <25°C) and compatibility with excipients .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.